2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide
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Overview
Description
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide is a chemical compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide typically involves the reaction of thiosemicarbazide with phenylacetic acid derivatives. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can be substituted with different functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. In cancer cells, it may induce apoptosis by activating specific signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
- 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide
- 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-(1-piperidinyl)phenyl)acetamide
Uniqueness
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the thiazolidinone ring and the phenylacetamide moiety contribute to its ability to interact with various biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-11-14-10(16)8(17-11)6-9(15)13-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,15)(H2,12,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEJYILWRIYXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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